molecular formula C12H24N3O6PS B13769205 N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid CAS No. 56046-61-8

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid

Cat. No.: B13769205
CAS No.: 56046-61-8
M. Wt: 369.38 g/mol
InChI Key: VVJXMKISHKLVFK-UHFFFAOYSA-N
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Description

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid is a complex organic compound with significant applications in various fields. It is known for its role as a color developing agent in photographic processes, particularly in developing color films . The compound’s structure includes an amino group, an ethyl group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid typically involves multiple steps. One common method includes the reaction of 4-amino-3-methylaniline with ethyl bromide to form N-ethyl-4-amino-3-methylaniline. This intermediate is then reacted with methanesulfonyl chloride to produce N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide. The final step involves the addition of phosphoric acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonamides. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and photographic chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, in color development, the oxidized form of the compound combines with a color coupler to form a dye molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of amino, ethyl, and methanesulfonamide groups provides versatility and functionality that is not commonly found in similar compounds .

Properties

CAS No.

56046-61-8

Molecular Formula

C12H24N3O6PS

Molecular Weight

369.38 g/mol

IUPAC Name

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid

InChI

InChI=1S/C12H21N3O2S.H3O4P/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H3,1,2,3,4)

InChI Key

VVJXMKISHKLVFK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OP(=O)(O)O

Related CAS

92-09-1 (Parent)

Origin of Product

United States

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